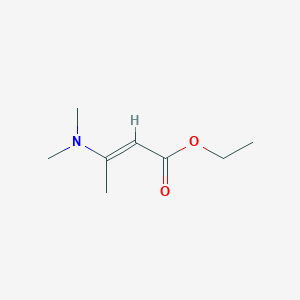

3-(Dimetilamino)-2-butenoato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

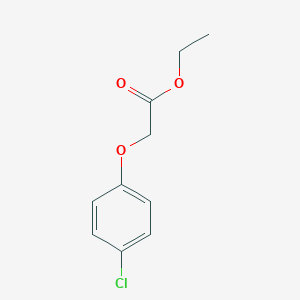

Ethyl 3-(dimethylamino)-2-butenoate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 3-(dimethylamino)-2-butenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(dimethylamino)-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(dimethylamino)-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polímerosomas sensibles a estímulos

El 3-(Dimetilamino)-2-butenoato de etilo se puede utilizar en la síntesis de polímerosomas sensibles a estímulos . Estos polímerosomas son vesículas formadas por copolímeros dibloque anfífilos y se consideran más robustos que los liposomas . Pueden responder a cambios en el pH, la temperatura y otras condiciones, lo que los hace útiles como sistemas de liberación de fármacos o nanorreactores .

Sistemas de liberación de fármacos

El compuesto se puede utilizar para crear sistemas de liberación de fármacos . Por ejemplo, se puede utilizar para formar polímerosomas cargados con fármacos . Estas nanopartículas cargadas con fármacos pueden utilizarse entonces para formar miceloplejos a través de interacciones electrostáticas con el ADN .

Sistemas de liberación de genes

El this compound también se puede utilizar en sistemas de liberación de genes . Los polímerosomas formados por este compuesto se pueden utilizar como plataforma para la liberación de genes

Mecanismo De Acción

Target of Action

Ethyl 3-(dimethylamino)-2-butenoate, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a water-soluble carbodiimide . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . Therefore, the primary targets of this compound are carboxyl groups and primary amines present in various biological molecules.

Mode of Action

The mode of action of EDC involves the formation of an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .

Biochemical Pathways

EDC is often used in biochemical pathways that involve peptide synthesis, protein crosslinking to nucleic acids, and also in the preparation of immunoconjugates . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

It is known to be highly soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact metabolic pathways and excretion mechanisms of EDC remain to be elucidated.

Result of Action

The result of EDC’s action is the formation of amide bonds between carboxyl groups and primary amines . This can lead to the creation of new molecules, such as peptides, or the modification of existing molecules, such as proteins or nucleic acids . The exact molecular and cellular effects of EDC’s action would depend on the specific context in which it is used.

Action Environment

The action of EDC is influenced by environmental factors such as pH and temperature . It is typically employed in the 4.0-6.0 pH range . The reaction efficiency of EDC can be affected by the presence of extraneous carboxyls or primary amines . Additionally, EDC is sensitive to air and light, and impurities can occur as a result of air oxidation or due to metabolism by microbes .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-(dimethylamino)-2-butenoate involves the reaction of ethyl acetoacetate with dimethylamine followed by a Michael addition reaction with acrolein.", "Starting Materials": [ "Ethyl acetoacetate", "Dimethylamine", "Acrolein" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with dimethylamine in the presence of a base catalyst such as sodium ethoxide or sodium hydroxide to form ethyl 3-dimethylamino-2-butenoate.", "Step 2: Acrolein is added to the reaction mixture and the Michael addition reaction takes place, resulting in the formation of Ethyl 3-(dimethylamino)-2-butenoate.", "Step 3: The product is then purified by distillation or recrystallization." ] } | |

Número CAS |

14205-42-6 |

Fórmula molecular |

C8H15NO2 |

Peso molecular |

157.21 g/mol |

Nombre IUPAC |

ethyl 3-(dimethylamino)but-2-enoate |

InChI |

InChI=1S/C8H15NO2/c1-5-11-8(10)6-7(2)9(3)4/h6H,5H2,1-4H3 |

Clave InChI |

CTKXXMXGFDQHTI-UHFFFAOYSA-N |

SMILES isomérico |

CCOC(=O)/C=C(\C)/N(C)C |

SMILES |

CCOC(=O)C=C(C)N(C)C |

SMILES canónico |

CCOC(=O)C=C(C)N(C)C |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)

![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)